molecular formula C35H37NO5 B5218553 2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Katalognummer: B5218553
Molekulargewicht: 551.7 g/mol
InChI-Schlüssel: VVRPZBXUEUIJSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a polyhydroquinoline derivative featuring a phenylethyl ester at position 3, a 3-methoxy-4-propoxyphenyl substituent at position 4, and a methyl group at position 2. Though direct pharmacological data for this compound are unavailable, structurally analogous hexahydroquinolines demonstrate anti-inflammatory, calcium-modulatory, and antioxidant activities .

Eigenschaften

IUPAC Name

2-phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37NO5/c1-4-18-40-30-16-15-26(22-31(30)39-3)33-32(35(38)41-19-17-24-11-7-5-8-12-24)23(2)36-28-20-27(21-29(37)34(28)33)25-13-9-6-10-14-25/h5-16,22,27,33,36H,4,17-21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPZBXUEUIJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCC5=CC=CC=C5)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective measures. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Wissenschaftliche Forschungsanwendungen

2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Key structural variations among hexahydroquinoline derivatives lie in ester groups, aryl substituents, and additional functional groups, which critically influence their physicochemical and biological properties.

Table 1: Structural Features of Selected Hexahydroquinoline Derivatives
Compound Name Ester Group Aryl Substituents Key Functional Groups Molecular Weight References
Target Compound 2-Phenylethyl 3-Methoxy-4-propoxyphenyl 7-Phenyl, 2-Methyl ~552.6* -
4-(2-Chloro-Phenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylic Acid Ethyl Ester Ethyl 2-Chlorophenyl 2,7,7-Trimethyl 386.9
2-Isopropoxyethyl 4-(3-Methoxy-4-Propoxyphenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate 2-Isopropoxyethyl 3-Methoxy-4-propoxyphenyl 2,7,7-Trimethyl 523.6
Phenethyl 2,7,7-Trimethyl-4-(6-Methyl-4-Oxochromen-3-Yl)-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate Phenethyl 6-Methyl-4-oxochromen-3-yl Chromenyl moiety 524.5
Cyclohexyl 4-(4-Hydroxy-3-Methoxyphenyl)-2-Methyl-5-Oxo-7-Phenyl-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate Cyclohexyl 4-Hydroxy-3-methoxyphenyl 7-Phenyl, 2-Methyl 493.5

*Estimated based on structural analogs.

Key Observations :

  • Ester Groups : Phenylethyl and phenethyl esters (target and ) may enhance metabolic stability compared to smaller esters (ethyl, methyl) due to steric hindrance .

Pharmacological Activities

While the target compound lacks direct activity data, analogs highlight the impact of structural modifications:

Table 2: Reported Activities of Structural Analogs
Compound Name Activity Efficacy (Dosage) Reference
4-(2-Chloro-Phenyl)-2,7,7-Trimethyl-5-Oxo-Hexahydroquinoline-3-Carboxylic Acid Ethyl Ester Anti-inflammatory Significant at 10 mg/kg
DL-Methyl 4-(4-Methoxyphenyl)-2,7,7-Trimethyl-5-Oxo-Hexahydroquinoline-3-Carboxylate Antioxidant IC₅₀ = 25 μM
Ethyl 4-(3-Hydroxyphenyl)-2-Methyl-5-Oxo-7-Phenyl-Hexahydroquinoline-3-Carboxylate Calcium channel modulation EC₅₀ = 1.2 μM
Methyl 4-(4-Methoxyphenyl)-2-Methyl-5-Oxo-Hexahydroquinoline-3-Carboxylate Antibacterial MIC = 8 μg/mL

Inferences for the Target Compound :

  • The 3-methoxy-4-propoxyphenyl group may synergize anti-inflammatory and antioxidant effects, as seen in methoxy-substituted analogs .
  • The 7-phenyl group could enhance binding to hydrophobic pockets in biological targets, similar to chromenyl-containing derivatives .

Physicochemical and Crystallographic Properties

Solubility and Stability:
  • Propoxy and methoxy substituents (target) increase logP compared to hydroxy analogs (), suggesting improved lipid membrane penetration but reduced aqueous solubility .
  • Ethyl and methyl esters () exhibit faster hydrolysis rates than bulkier esters (phenylethyl, cyclohexyl) .
Crystallographic Insights:
  • Hydrogen bonding patterns (N–H···O) stabilize hexahydroquinoline cores, as seen in methyl and ethyl ester derivatives (). The target’s phenylethyl ester may alter packing efficiency due to steric effects .
  • Puckering parameters (Cremer-Pople analysis) for hexahydroquinoline rings are consistent across derivatives, with chair-like conformations predominating .

Biologische Aktivität

2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C35H37NO5C_{35}H_{37}NO_5, and it features a unique hexahydroquinoline structure with multiple functional groups that contribute to its biological activity. The IUPAC name reflects its complex nature, indicating various substituents that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC₃₅H₃₇NO₅
Molecular Weight553.67 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature and the use of specific catalysts. The synthetic routes often utilize starting materials that contain the necessary functional groups to construct the final product through various transformations including oxidation and substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. In vitro tests against various cancer cell lines have shown promising results:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A2780 (ovarian cancer).

The compound demonstrated significant antiproliferative activity with IC50 values ranging from 0.33 μM to 7.10 μM , indicating its potential as an effective anticancer agent .

Cell LineIC50 (μM)
MDA-MB-2310.50
HeLa0.82
A27801.28

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction can lead to modulation of cellular processes including apoptosis and cell cycle regulation .

Structure–Activity Relationship (SAR)

Research on similar compounds has provided insights into the structure–activity relationships (SAR) that influence their biological activity. Modifications to the phenyl rings and substitution patterns appear to significantly affect potency and selectivity against different cancer cell types .

Case Studies

Several studies have explored the biological activity of derivatives of this compound:

  • Study on Quinoline Derivatives : A series of quinoline derivatives including those related to our compound were evaluated for their antiproliferative activities against human cancer cell lines. The most active compounds exhibited IC50 values below 1 μM, suggesting that structural modifications can enhance efficacy .
  • Comparative Analysis : A comparative analysis revealed that compounds with specific substitutions on the quinoline scaffold showed enhanced activity against breast cancer cells compared to their unsubstituted counterparts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.